2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile

Description

Properties

IUPAC Name |

2-(3-aminopyrazol-1-yl)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4/c11-8-1-2-9(7(5-8)6-12)15-4-3-10(13)14-15/h1-5H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQMABBUQGBMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the novel heterocyclic compound, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. This molecule integrates the pharmacologically significant 3-aminopyrazole and 5-fluorobenzonitrile moieties, suggesting a strong potential for application in medicinal chemistry, particularly as a kinase inhibitor. While specific experimental data for this compound is not yet publicly available, this guide synthesizes information from structurally related analogues and foundational chemical principles to provide a robust predictive assessment of its physicochemical characteristics, with a primary focus on its basicity. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of its pKa and solubility, equipping researchers with the necessary tools for its empirical evaluation. The guide also explores its potential role in drug discovery, supported by a hypothetical signaling pathway, and provides a structured approach to its synthesis.

Introduction

The confluence of a substituted pyrazole ring with other pharmacophoric groups has been a highly successful strategy in the development of novel therapeutics. The aminopyrazole core, in particular, is a privileged scaffold found in numerous biologically active compounds, lauded for its ability to form key hydrogen bond interactions with biological targets.[1] The incorporation of a fluorobenzonitrile moiety can further enhance biological activity through mechanisms such as improved metabolic stability and target affinity.

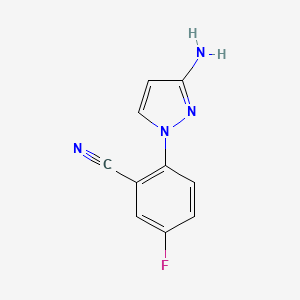

2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (Figure 1) is a compound of significant interest, embodying this design strategy. Its structural features suggest a potential role as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2] Understanding the fundamental basic properties of this molecule is paramount for its advancement through the drug discovery pipeline, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with target proteins.

Figure 1: Chemical Structure of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile

Molecular Formula: C₁₀H₇FN₄ Molecular Weight: 202.19 g/mol CAS Number: 1343363-47-2[3]

Physicochemical and Basic Properties: A Predictive Analysis

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. In the absence of direct experimental data for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, we can infer its likely characteristics based on its constituent functional groups.

Basicity and Potential Protonation Sites

The basicity of this molecule is primarily attributed to the nitrogen atoms within its structure. There are four potential sites for protonation: the exocyclic amino group, the two nitrogen atoms of the pyrazole ring, and the nitrile nitrogen.

-

Exocyclic Amino Group: The amino group attached to the pyrazole ring is expected to be the most basic site. The lone pair of electrons on this nitrogen is readily available for protonation.

-

Pyrazole Ring Nitrogens: The pyrazole ring itself is a weak base. The N2 nitrogen's lone pair is part of the aromatic sextet and thus less available for protonation. The N1 nitrogen is adjacent to the electron-withdrawing fluorobenzonitrile ring, which will further decrease its basicity.

-

Nitrile Group: The nitrogen of the nitrile group is the least basic due to the sp hybridization of the nitrogen atom and the strong electron-withdrawing effect of the triple bond.

Therefore, the primary equilibrium in an acidic solution will involve the protonation of the exocyclic amino group. The pKa of the conjugate acid of this amine is a critical parameter influencing its ionization state at physiological pH.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the analysis of its structural components.

| Property | Predicted Value/Range | Rationale |

| pKa | 4.0 - 6.0 | The basicity of the exocyclic amino group is expected to be attenuated by the electron-withdrawing nature of the attached pyrazole and the distant fluorobenzonitrile ring. This range is typical for aromatic amines. |

| LogP | 1.5 - 2.5 | The molecule possesses both hydrophobic (benzonitrile) and hydrophilic (aminopyrazole) regions, suggesting a moderate lipophilicity, which is often desirable for oral bioavailability. |

| Aqueous Solubility | Low to Moderate | The presence of polar functional groups capable of hydrogen bonding (amino group, pyrazole nitrogens) will contribute to aqueous solubility. However, the aromatic rings will limit extensive solubility. Solubility is expected to be pH-dependent, increasing at lower pH due to protonation. |

Potential Role in Drug Discovery: Kinase Inhibition

The 3-aminopyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 5-fluorobenzonitrile moiety can occupy a hydrophobic pocket within the ATP-binding site and the fluorine atom can form favorable interactions, potentially enhancing binding affinity and selectivity.

Given these structural features, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is a strong candidate for a kinase inhibitor. A plausible, albeit hypothetical, target could be a member of the receptor tyrosine kinase (RTK) family, such as Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[4][5][6]

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway where our compound of interest could act as an inhibitor of a generic receptor tyrosine kinase.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

To empirically validate the predicted properties of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, the following detailed experimental protocols are provided.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.[7]

Materials:

-

2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

Procedure:

-

Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of deionized water. Gentle heating or the addition of a small amount of a co-solvent (e.g., methanol or DMSO, not exceeding 1-2% of the total volume) may be necessary to aid dissolution.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes become minimal, indicating that the protonation is complete.

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

The pKa of the conjugate acid is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by calculating the first derivative of the curve.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold-standard method for determining intrinsic solubility.[7]

Materials:

-

2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Small glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

Procedure:

-

Add an excess amount of the solid compound to a series of vials containing a known volume of PBS (pH 7.4) and deionized water.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

-

The aqueous solubility is the determined concentration of the saturated solution.

Synthesis Pathway

While a specific, published synthesis for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile has not been identified, a plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl-3-aminopyrazoles. A common approach involves the condensation of a hydrazine with a β-ketonitrile.[8]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1343363-47-2|2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. escholarship.org [escholarship.org]

- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

The Enigmatic Identity of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile: A Case of Undisclosed Discovery and History

Despite its well-defined chemical structure and commercial availability, the specific discovery and developmental history of the aminopyrazole derivative, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS Number: 1343363-47-2), remains largely undocumented in publicly accessible scientific literature and patent databases. This intriguing absence of a detailed provenance positions the compound as a chemical entity of potential interest, yet one shrouded in a degree of mystery, particularly concerning its initial synthesis, intended biological targets, and the scientific rationale that spurred its creation.

The Aminopyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-aminopyrazole core is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, often serving as a versatile building block for the synthesis of potent and selective inhibitors of various enzymes, particularly protein kinases.[1][4] The pyrazole ring system, with its distinct arrangement of nitrogen atoms, provides a rigid framework that can be readily functionalized to optimize binding affinity and selectivity for a specific target.

The amino group at the 3-position of the pyrazole ring is a critical feature, often acting as a key hydrogen bond donor, anchoring the molecule within the active site of a target protein. The diverse biological activities reported for aminopyrazole derivatives include anticancer, anti-inflammatory, and antiviral properties.[8]

Potential Synthetic Pathways and Research Context

Although a specific, documented synthesis for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile has not been identified in the public domain, general methods for the synthesis of substituted aminopyrazoles are well-established. These typically involve the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl compound.[9][10] The synthesis of fluorinated pyrazoles has also been a subject of significant research interest, given that the incorporation of fluorine atoms can modulate a molecule's physicochemical and biological properties.[11][12][13][14]

It is plausible that 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile was synthesized as part of a larger library of compounds in a drug discovery program. In such programs, numerous analogs of a lead compound are often prepared to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profile. The specific details of such proprietary research are often not disclosed until a lead candidate progresses significantly through the development pipeline, or in some cases, not at all.

The presence of the 5-fluorobenzonitrile moiety suggests a potential focus on targeting protein kinases, as this group is found in several known kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the fluorine atom can enhance binding affinity and metabolic stability.

The Path Forward: Unveiling the Story

The complete story of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile will likely only be revealed through the future publication of research that either explicitly details its discovery and synthesis or references it as a key intermediate in the development of another bioactive molecule. Until such a disclosure, it remains a compound of interest, emblematic of the vast and often unpublicized landscape of chemical synthesis and early-stage drug discovery. Researchers in the fields of medicinal chemistry and chemical biology may find this compound to be a valuable starting point for their own investigations, building upon the rich chemical history of the aminopyrazole scaffold.

References

A comprehensive list of references providing context on the synthesis and biological importance of aminopyrazole derivatives will be provided upon the availability of specific data for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emerging Role of Transcription-Associated Cyclin-Dependent Kinases in Gastrointestinal Tumors[v1] | Preprints.org [preprints.org]

- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile

This technical guide details the chemical identity, synthetic methodology, and application logic of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (CAS 1343363-47-2).[1][2] This molecule serves as a critical "lynchpin intermediate" in the synthesis of next-generation kinase inhibitors (e.g., JAK) and epigenetic modulators (e.g., LSD1 inhibitors).[2]

Role: High-Value Pharmaceutical Intermediate (HVPI) for SnAr-based Drug Discovery.[1][2]

Chemical Identity & Structural Significance[1][3]

This compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the nitrile (for cyclization/hydrolysis), the aryl fluoride (for further substitution or metabolic stability), and the exocyclic amine (for amide coupling/urea formation).[2]

| Property | Specification |

| IUPAC Name | 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile |

| CAS Registry | 1343363-47-2 |

| Molecular Formula | C₁₀H₇FN₄ |

| Molecular Weight | 202.19 g/mol |

| Core Motif | N-Arylpyrazole (Biaryl system) |

| Key Reactivity | Nucleophilic aromatic substitution (SnAr) product; Precursor for amide coupling.[1][2] |

Structural Logic

The molecule consists of a 5-fluorobenzonitrile core linked to a 3-aminopyrazole moiety via the pyrazole N1 nitrogen.[1][2]

-

Position 2 (Linker): The N1-C(Ar) bond is formed via SnAr, exploiting the activation provided by the ortho-cyano group.[1][2]

-

Position 5 (Fluorine): This fluorine is strategically placed to modulate metabolic stability (blocking P450 oxidation) or to serve as a handle for a second SnAr reaction under forcing conditions.[1][2]

-

3-Amino Group: The primary amine serves as the nucleophile for the final assembly of the drug pharmacophore (e.g., coupling with an acyl chloride to form the "tail" of a kinase inhibitor).[2]

Synthetic Methodology (Self-Validating Protocol)

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SnAr).[1][2] The choice of base and solvent is critical to ensure the pyrazole attacks via the ring nitrogen (N1) rather than the exocyclic amine, and to direct substitution to the C2 position of the benzonitrile.[2]

Reaction Scheme

Substrates: 2,5-Difluorobenzonitrile + 3-Aminopyrazole.[1][2] Reagents: Potassium Carbonate (K₂CO₃), DMF or DMSO.[2] Mechanism: Meisenheimer Complex intermediate.[1][2]

Caption: Mechanistic flow of the SnAr reaction. The cyano group activates the ortho-fluorine (C2) significantly more than the meta-fluorine (C5), ensuring regioselectivity.[1][2]

Step-by-Step Protocol

This protocol is designed for a 10 mmol scale.

-

Preparation of Nucleophile:

-

Charge a reaction vessel with 3-aminopyrazole (0.83 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol).[2]

-

Add anhydrous DMF (Dimethylformamide) (15 mL).[1][2] Note: DMF is preferred over DMSO for easier workup, though DMSO accelerates the rate.[2]

-

Stir at room temperature for 15 minutes. This allows the base to deprotonate the pyrazole N-H, generating the more nucleophilic pyrazolide anion.[2]

-

-

Addition of Electrophile:

-

Add 2,5-difluorobenzonitrile (1.39 g, 10 mmol) dropwise to the suspension.

-

Causality: Adding the electrophile after deprotonation minimizes side reactions involving the exocyclic amine.[2]

-

-

Reaction Phase:

-

Heat the mixture to 80°C . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2][3]

-

Endpoint: The reaction is typically complete within 3–5 hours.[1][2] Look for the disappearance of the difluoro starting material.[2]

-

Regioselectivity Check: The C2-substituted product is the major isomer due to the strong electron-withdrawing effect of the ortho-cyano group (Hammett σ-constant validation).[1][2]

-

-

Workup & Purification:

-

Cool to room temperature.[1][2] Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.[1][2]

-

Filter the solid.[1][2][4] Wash with water (3 x 20 mL) to remove residual DMF and inorganic salts.[1][2]

-

Recrystallization: If purity is <95%, recrystallize from Ethanol/Water.[2]

-

Analytical Validation (Expected Data)

-

¹H NMR (DMSO-d₆):

Application Workflow: From Scaffold to Drug Candidate[1][2]

The 3-amino group is the "vector" for growing the molecule into a bioactive inhibitor.[1][2] The following workflow illustrates how this intermediate is processed in a medicinal chemistry campaign (e.g., for LSD1 or AR inhibitors).

Caption: Divergent synthesis workflow. The scaffold serves as the 'head' group, while the amino functionality allows for the modular attachment of various 'tail' groups to probe the biological binding pocket.[2]

Causality in Drug Design[1][2]

-

Metabolic Stability: The 5-fluoro group blocks a common metabolic "soft spot" on the benzene ring, prolonging the half-life (

) of the final drug.[1][2] -

H-Bonding: The nitrile group (CN) often serves as a hydrogen bond acceptor in the active site of kinases (e.g., interacting with the hinge region).[2]

-

Rigidity: The N-aryl bond locks the pyrazole and phenyl rings in a twisted conformation, which is often required to fit into the narrow hydrophobic clefts of enzymes like LSD1.[2]

Safety & Handling (E-E-A-T)

-

Hazard Identification:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.[1][2]

References

-

Synthesis of Pyrazoles via SnAr: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link[1][2]

-

LSD1 Inhibitor Context: European Patent EP3681877B1.[1][2] Pyrazole derivative compound and use thereof. (2019). Describes the use of fluorobenzonitrile-pyrazole scaffolds in LSD1 inhibition.[1][2] Link

-

Darolutamide Structural Analogues: US Patent 8829195. Pyrazole derivatives as androgen receptor antagonists. (2014).[1][2] Establishes the biological relevance of the N-arylpyrazole core.[1][2] Link

-

Compound Data: PubChem CID 67170882 & Related Structures.[1][2] Link[1][2]

Sources

- 1. Darolutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. 1343363-47-2|2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile

This guide provides a comprehensive analysis of the spectral data for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are well-established scaffolds in drug discovery, known for a wide range of biological activities.[1][2] The structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This document serves as a technical resource for researchers and drug development professionals, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in established spectroscopic principles.

Molecular Structure and Key Features

2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile (C₁₀H₇FN₄) has a molecular weight of 202.19 g/mol .[3][4] Its structure is characterized by two key heterocyclic and functionalized rings: an aminopyrazole moiety and a fluorobenzonitrile moiety. Understanding the electronic environment of each atom is crucial for interpreting the spectral data that follows.

-

Aminopyrazole Ring: This five-membered ring contains two adjacent nitrogen atoms and an exocyclic amino group. The amino group is a strong electron-donating group, which significantly influences the chemical shifts of the pyrazole ring protons and carbons.

-

Fluorobenzonitrile Ring: This aromatic ring is substituted with a fluorine atom and a nitrile group. The nitrile group is a strong electron-withdrawing group, deshielding nearby aromatic protons. The fluorine atom, being highly electronegative, will induce characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to spin-spin coupling.

Caption: Molecular structure of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following data is predicted based on established chemical shift principles and data from analogous structures.[5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The spectrum is typically recorded in a solvent like DMSO-d₆ to ensure the exchangeable amino protons are observed.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.2 | d | 1H | H-4 (Pyrazole) | Doublet due to coupling with H-5. Deshielded by the adjacent nitrogen and the aromatic system. |

| ~8.1 - 7.9 | dd | 1H | H-6' (Benzonitrile) | Doublet of doublets due to ortho coupling with H-4' and meta coupling with the fluorine atom. |

| ~7.8 - 7.6 | m | 2H | H-3', H-4' (Benzonitrile) | Overlapping multiplet region for the remaining benzonitrile protons, with complex splitting due to H-H and H-F coupling. |

| ~6.0 - 5.8 | d | 1H | H-5 (Pyrazole) | Doublet due to coupling with H-4. Shielded by the adjacent electron-donating amino group. |

| ~5.5 | br s | 2H | -NH₂ | Broad singlet due to the amino protons; chemical shift can vary with concentration and temperature. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The presence of fluorine will result in C-F coupling, which can be observed as doublets in the proton-decoupled spectrum.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-5' (C-F) | Carbon directly bonded to fluorine shows a very large one-bond coupling constant. |

| ~155 | C-3 (C-NH₂) | Shielded by the electron-donating amino group. |

| ~145 | C-5 (C-N) | Deshielded due to attachment to two nitrogen atoms. |

| ~135 (d) | C-1' | Aromatic carbon attached to the pyrazole ring. |

| ~133 (d) | C-3' | Aromatic carbon. |

| ~120 (d) | C-6' | Aromatic carbon ortho to the nitrile group. |

| ~118 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~115 (d, ²JCF ≈ 22 Hz) | C-4' | Aromatic carbon ortho to the fluorine, showing a two-bond coupling constant. |

| ~110 (d) | C-2' | Aromatic carbon. |

| ~95 | C-4 | Pyrazole carbon. |

¹⁹F NMR Spectroscopy

Given the single fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to be relatively simple, showing one primary signal.[8][9]

-

Expected Chemical Shift: A single resonance is expected in the typical range for an aryl fluoride, approximately -110 to -120 ppm (relative to CFCl₃).

-

Expected Multiplicity: This signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the benzonitrile ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. A longer acquisition time and more scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the ¹H NMR signals and pick peaks for both spectra.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation, which aids in structural confirmation. For 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, the expected molecular ion would confirm its elemental composition.

-

Molecular Ion (M⁺): The high-resolution mass spectrum should show a prominent peak at m/z 202.0682, corresponding to the [M+H]⁺ ion for the formula C₁₀H₈FN₄⁺. The nominal mass is 202.19.[3][4]

Predicted Fragmentation Pattern

Under electron impact (EI) or electrospray ionization (ESI) conditions, the molecule is expected to fragment in a predictable manner.

| m/z (Predicted) | Proposed Fragment |

| 202 | [C₁₀H₇FN₄]⁺ (Molecular Ion) |

| 175 | [M - HCN]⁺ |

| 121 | [C₆H₃FN₂]⁺ (Fluorobenzonitrile radical cation) |

| 81 | [C₃H₄N₃]⁺ (Aminopyrazole radical cation) |

The primary fragmentation would likely involve the cleavage of the C-N bond linking the two rings or the characteristic loss of HCN from the pyrazole or nitrile functionalities.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the ion source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the theoretical value to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

| Frequency (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric & symmetric) of the primary amine (-NH₂) |

| 2230 - 2210 | Strong, Sharp | C≡N stretch of the nitrile group |

| 1640 - 1580 | Medium-Strong | C=C and C=N stretching of the aromatic and pyrazole rings |

| 1620 - 1550 | Medium | N-H bend (scissoring) of the primary amine |

| 1250 - 1100 | Strong | C-F stretch of the aryl fluoride |

The IR spectrum provides clear, diagnostic peaks for the key functional groups. The strong, sharp absorption around 2220 cm⁻¹ is a definitive indicator of the nitrile group.[10] The pair of bands above 3300 cm⁻¹ confirms the primary amine, and the strong band in the 1250-1100 cm⁻¹ region is characteristic of the C-F bond.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive analysis using NMR, MS, and IR spectroscopy provides a self-validating system for the structural confirmation of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile. Each technique offers complementary information: NMR elucidates the C-H framework and connectivity, MS confirms the molecular weight and elemental composition, and IR identifies the key functional groups. The predicted data and standardized protocols in this guide offer a robust framework for researchers working with this compound and its derivatives, ensuring scientific integrity and facilitating further development in the fields of medicinal chemistry and materials science.

References

-

MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available from: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

-

ResearchGate. Structure and spectral data of pyrazole derivatives. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

-

National Center for Biotechnology Information. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Available from: [Link]

-

Global Substance Registration System. ETHYL 5-AMINO-1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLATE. Available from: [Link]

-

Michigan State University. 19Fluorine NMR. Available from: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Available from: [Link]

-

YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Available from: [Link]

-

ResearchGate. (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Available from: [Link]

-

Taylor & Francis. New pyrazole-thiadiazole Schiff derivatives: synthesis, characterization and pharmacological evaluation. Available from: [Link]

-

National Center for Biotechnology Information. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Available from: [Link]

Sources

- 1. visnav.in [visnav.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemscene.com [chemscene.com]

- 4. 1343363-47-2|2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 5. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

The Ascendancy of Fluorinated Pyrazoles: A Technical Guide to Their Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyrazole scaffold has unlocked a vast and potent chemical space for the development of novel therapeutic agents and agrochemicals. This in-depth technical guide explores the multifaceted biological activities of fluorinated pyrazole compounds, providing a comprehensive overview for researchers and professionals in drug discovery and development. We delve into the critical role of fluorine in modulating physicochemical and pharmacological properties, and we examine the diverse applications of these compounds, including their anticancer, anti-inflammatory, antimicrobial, antiviral, and agrochemical activities. This guide offers a detailed examination of their mechanisms of action, structure-activity relationships (SAR), and provides robust, field-proven experimental protocols for their biological evaluation.

The Power of Fluorine in Pyrazole Scaffolds: A Synergistic Alliance

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an attractive starting point for drug design. The introduction of fluorine, the most electronegative element, into the pyrazole structure can profoundly influence its biological activity through a variety of mechanisms:

-

Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, acidity (pKa), and metabolic stability. For instance, the introduction of a trifluoromethyl (CF3) group often enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[3]

-

Enhanced Binding Affinity: The high electronegativity of fluorine allows it to form strong, specific interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. These interactions can lead to a significant increase in binding affinity and potency.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By strategically placing fluorine atoms at metabolically labile positions, the metabolic stability of a compound can be significantly increased, leading to a longer half-life and improved pharmacokinetic profile.

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is optimal for binding to its target.

The synergistic combination of the versatile pyrazole core and the unique properties of fluorine has led to the development of a wide array of highly effective and specific bioactive molecules.[4]

Anticancer Activity: Targeting the Engines of Malignancy

Fluorinated pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of malignancies.[5] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which fluorinated pyrazoles exert their anticancer effects is through the inhibition of protein kinases.[6] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. Fluorinated pyrazoles have been successfully designed to target a variety of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers, leading to uncontrolled cell proliferation.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is involved in a variety of cellular processes, including apoptosis and inflammation, and its dysregulation can contribute to tumorigenesis.

The highly planar nature of the pyrazole ring, combined with the specific interactions afforded by fluorine substitution, allows these compounds to fit snugly into the ATP-binding pocket of kinases, preventing the phosphorylation of their downstream targets and thereby inhibiting cancer cell growth and survival.[7]

Caption: Fluorinated pyrazoles inhibit kinase activity by blocking the ATP-binding site.

Quantitative Data: Potency of Fluorinated Pyrazole Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Aminopyrazoles | JNK3 | 10 - 100 | [7] |

| Diarylpyrazoles | Yck2 (Fungal Kinase) | 50 - 500 | [6] |

| Pyrazoloquinolines | Protein Kinase CK2α | 630 - 5680 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the fluorinated pyrazole compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Gently pipette up and down to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[12] Fluorinated pyrazole compounds have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[13]

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[14][15][16]

The well-known anti-inflammatory drug Celecoxib is a fluorinated pyrazole that selectively inhibits COX-2.[17] The selectivity of Celecoxib for COX-2 is attributed to the presence of a sulfonamide side chain that can bind to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[13] This selective inhibition allows for the reduction of inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Caption: Selective inhibition of COX-2 by fluorinated pyrazoles reduces inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds.[18][19][20][21][22]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization:

-

House male Wistar rats (150-200 g) in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.

-

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group): a control group, a positive control group (e.g., treated with a standard anti-inflammatory drug like indomethacin), and a test group (treated with the fluorinated pyrazole compound).

-

Administer the test compound and the positive control orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

-

-

Measurement of Paw Volume:

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Statistically analyze the data using an appropriate test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.

-

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

Fluorinated pyrazole derivatives have demonstrated broad-spectrum activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.[23][24][25][26]

Antibacterial and Antifungal Activity

The antimicrobial activity of fluorinated pyrazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms.[23] The structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole ring are crucial for their antimicrobial potency.[27] For instance, the presence of a carbothiohydrazide moiety has been shown to enhance the antibacterial and antifungal activity of pyrazole derivatives.[27]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[27]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Grow the bacterial or fungal strain in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a series of twofold dilutions of the fluorinated pyrazole compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Antiviral Activity

Fluorinated pyrazoles have also shown promise as antiviral agents, with activity reported against a range of viruses, including Newcastle disease virus and various coronaviruses.[24][25] Their antiviral mechanisms can vary, from inhibiting viral entry and replication to modulating the host immune response. Molecular docking studies have suggested that some of these compounds can bind to key viral proteins, such as the immune receptor TLR4, thereby interfering with the viral life cycle.[24]

Agrochemical Applications: Protecting Crops and Enhancing Yields

The biological activity of fluorinated pyrazoles extends beyond medicine to the field of agriculture, where they have been developed as potent insecticides, fungicides, and herbicides.[28][29][30][31][32]

-

Insecticides: Fluorinated pyrazoles can act as potent insecticides by targeting the central nervous system of insects. For example, some derivatives act as ryanodine receptor (RyR) modulators, leading to uncontrolled calcium release and paralysis.[31]

-

Fungicides: As fungicides, these compounds can inhibit key enzymes in fungal metabolic pathways. A significant class of fluorinated pyrazole fungicides are succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain.[31][32]

-

Herbicides: Certain fluorinated pyrazoles exhibit herbicidal activity by inhibiting essential plant enzymes, such as protoporphyrinogen oxidase (PPO).[30]

The high efficacy, low toxicity to non-target organisms, and favorable environmental profiles of many fluorinated pyrazole agrochemicals make them valuable tools for modern crop protection.[31]

Synthesis of Fluorinated Pyrazoles: Building the Bioactive Core

The synthesis of fluorinated pyrazoles can be achieved through various synthetic routes.[1][3][4][33][34] A common and versatile method involves the cyclization of a fluorinated 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Caption: General synthetic scheme for fluorinated pyrazoles.

The regioselectivity of the cyclization can be controlled by the nature of the substituents on both the dicarbonyl compound and the hydrazine. This allows for the synthesis of a wide variety of fluorinated pyrazoles with different substitution patterns, which is crucial for optimizing their biological activity.

Future Perspectives and Conclusion

The field of fluorinated pyrazole chemistry continues to be a vibrant and highly productive area of research. The unique properties conferred by fluorine substitution, combined with the versatility of the pyrazole scaffold, provide a powerful platform for the design of novel and highly effective bioactive molecules. Future research will likely focus on:

-

Exploring new biological targets: The diverse biological activities of fluorinated pyrazoles suggest that they may have potential applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.[35][36]

-

Developing more selective and potent compounds: A deeper understanding of the structure-activity relationships of fluorinated pyrazoles will enable the design of compounds with improved potency and selectivity, leading to safer and more effective drugs and agrochemicals.

-

Investigating novel synthetic methodologies: The development of new and efficient methods for the synthesis of fluorinated pyrazoles will be crucial for accelerating the discovery and development of new bioactive compounds.

References

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. [Link]

-

Structure–activity relationships. (n.d.). ResearchGate. [Link]

-

Structure-Activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2023). PMC. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Chemical Reviews. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Chemical Reviews. [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). PMC. [Link]

-

Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (n.d.). PMC. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. [Link]

-

2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

- Pyrazole compounds and insecticides, acaricides and fungicides containing the same as active ingredients. (n.d.).

-

Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2023). Taylor & Francis Online. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PMC. [Link]

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical. [Link]

-

Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2023). MDPI. [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove - University of Mississippi. [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. (2024). RSC Advances. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

A simplified diagram of COX-1 and COX-2 active sites, showing the... (n.d.). ResearchGate. [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. [Link]

-

(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). ResearchGate. [Link]

-

(PDF) Recent developments in fluorine‐containing pesticides. (2024). ResearchGate. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). PMC. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

-

Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2023). Journal of Agricultural and Food Chemistry. [Link]

-

Celecoxib. (n.d.). Wikipedia. [Link]

-

New Synthesis of Fluorinated Pyrazoles. (n.d.). ResearchGate. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. [Link]

-

Fluoride Induces Neuroinflammation and Alters Wnt Signaling Pathway in BV2 Microglial Cells. (n.d.). PubMed. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022). Chinese Chemical Letters. [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meddocsonline.org [meddocsonline.org]

- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchhub.com [researchhub.com]

- 10. atcc.org [atcc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. ClinPGx [clinpgx.org]

- 17. Celecoxib - Wikipedia [en.wikipedia.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. inotiv.com [inotiv.com]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. JPH09278775A - Pyrazole compounds and insecticides, acaricides and fungicides containing the same as active ingredients - Google Patents [patents.google.com]

- 29. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 33. egrove.olemiss.edu [egrove.olemiss.edu]

- 34. researchgate.net [researchgate.net]

- 35. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Fluoride Induces Neuroinflammation and Alters Wnt Signaling Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's Guide to a Versatile Heterocycle

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs spanning a wide array of therapeutic areas. This technical guide provides an in-depth analysis of the pyrazole core for researchers, scientists, and drug development professionals. We will explore its fundamental properties, delve into robust synthetic methodologies, survey its vast biological activities with a focus on mechanism of action, and dissect the critical structure-activity relationships that drive successful drug design. This document serves as a comprehensive resource, blending established principles with recent advancements to empower the next generation of pyrazole-based therapeutics.

Introduction: The "Privileged" Status of the Pyrazole Core

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a fertile starting point for the development of novel therapeutics. The pyrazole core exemplifies this concept. Its unique electronic configuration, hydrogen bonding capabilities, and metabolic stability contribute to its success.[1][2]

The structure of pyrazole is a five-membered diazole ring.[1] One nitrogen atom is of the pyrrole-type (a proton donor), while the other is of the pyridine-type (a proton acceptor).[3] This duality allows for diverse interactions with biological macromolecules.[3][4] Furthermore, the aromatic nature of the ring system provides a rigid scaffold for the precise spatial orientation of various substituents, which is crucial for target binding and selectivity.[5] The presence of the pyrazole moiety in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil highlights its profound impact on modern medicine.[6][7]

Caption: General structure and numbering of the pyrazole ring.

Physicochemical and Pharmacokinetic Profile

The success of the pyrazole scaffold is not merely due to its binding capabilities but is also heavily reliant on its favorable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Key Attributes:

-

Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant chemical and metabolic stability.[1][5] This stability is a crucial attribute for a drug molecule, as it can lead to improved half-life and reduced metabolic liabilities.

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (the NH proton) and a hydrogen bond acceptor (the sp2 hybridized nitrogen) allows for versatile interactions with protein active sites.[3][4]

-

Modulable Lipophilicity: The lipophilicity of pyrazole derivatives can be readily tuned by the introduction of various substituents at the C3, C4, and C5 positions, as well as at the N1 position. This allows for the optimization of properties such as solubility and membrane permeability.[4]

-

ADMET Properties: Pyrazole derivatives generally exhibit favorable ADMET profiles.[8] Computational and in vitro studies have shown that many pyrazole-based compounds have good intestinal absorption and are not prone to significant toxicity.[8][9][10]

Table 1: Physicochemical Properties of the Unsubstituted Pyrazole Core

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂ | [11] |

| Molecular Weight | 68.08 g/mol | N/A |

| Melting Point | 69–70°C | [11] |

| Boiling Point | 186–188°C | [11] |

| pKa (as an acid) | ~14 | [3] |

| pKa (of conjugate acid) | ~2.5 | [3] |

Synthetic Strategies for the Pyrazole Core

The accessibility of a scaffold through robust and versatile synthetic routes is paramount for its utility in drug discovery. The pyrazole core benefits from well-established synthetic methodologies, with the Knorr pyrazole synthesis being a cornerstone.

Knorr Pyrazole Synthesis

The most common and versatile method for constructing the pyrazole ring is the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.

Caption: Workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol describes a standard Knorr synthesis. The causality behind the choice of reagents and conditions is to facilitate the initial condensation and subsequent cyclization while ensuring a high yield and purity of the final product. Acetic acid serves as both a solvent and a catalyst for the dehydration step.

Materials:

-

Phenylhydrazine (1.0 eq)

-

2,4-Pentanedione (acetylacetone) (1.05 eq)

-

Glacial Acetic Acid

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.0 eq) and glacial acetic acid.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add 2,4-pentanedione (1.05 eq) to the mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The product will separate as an oil or a solid. Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Self-Validating System (Purification & Characterization):

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure.

-

Characterization: The identity and purity of the synthesized 1-phenyl-3,5-dimethylpyrazole should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of starting materials.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Biological Activities and Therapeutic Applications

The pyrazole scaffold is a cornerstone in a vast number of drugs, demonstrating a wide spectrum of biological activities.[6][7][11][12][13]

Table 2: Selected FDA-Approved Drugs Containing a Pyrazole Core

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action (Target) |

| Celecoxib (Celebrex) | Anti-inflammatory | Selective COX-2 Inhibitor |

| Apixaban (Eliquis) | Anticoagulant | Factor Xa Inhibitor |

| Sildenafil (Viagra) | Erectile Dysfunction | PDE5 Inhibitor |

| Ruxolitinib (Jakafi) | Oncology | JAK1/JAK2 Inhibitor |

| Axitinib (Inlyta) | Oncology | VEGFR Inhibitor |

| Niraparib (Zejula) | Oncology | PARP Inhibitor |

| Selpercatinib (Retevmo) | Oncology | RET Kinase Inhibitor[1] |

| Lenacapavir (Sunlenca) | Antiviral (HIV) | HIV Capsid Inhibitor[14][15] |

Anti-inflammatory: COX-2 Inhibition

A prime example of a pyrazole-based drug is Celecoxib . Its development was a landmark in the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs).

-

Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain.[2] It shows significantly less inhibition of the COX-1 isoform, which is involved in maintaining the gastrointestinal lining, thereby reducing the risk of ulcers associated with non-selective NSAIDs.[2]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rroij.com [rroij.com]

- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

The Strategic Role of Fluorine in the Bioactivity of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile: A Technical Guide for Drug Development Professionals

Introduction: The Aminopyrazole Scaffold as a Cornerstone for Kinase Inhibition

In the landscape of modern medicinal chemistry, the 3-aminopyrazole moiety has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets, most notably protein kinases.[1][2][3] This versatility has led to the development of numerous kinase inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases.[4][5] Kinases, which regulate a vast array of cellular processes, are often dysregulated in these conditions, making them prime targets for therapeutic intervention.[6] The aminopyrazole core provides a robust platform for developing potent and selective inhibitors, and its activity can be finely tuned through strategic chemical modifications.

This technical guide focuses on a specific aminopyrazole derivative, 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile , a compound poised to be a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[6][7] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory disorders, making IRAK4 a compelling target for drug discovery.[4][6]

The strategic incorporation of a fluorine atom onto the benzonitrile ring of this molecule is not a trivial substitution. It is a deliberate design choice intended to leverage the unique properties of fluorine to enhance the compound's pharmacological profile. This guide will provide an in-depth analysis of the multifaceted role of this fluorine atom, detailing its influence on the compound's potency, selectivity, and pharmacokinetic properties. We will also provide detailed, field-proven protocols for the key experiments necessary to elucidate and validate the activity of this and related compounds.

The Pivotal Role of Fluorine: A Deep Dive into Structure-Activity Relationships

The introduction of fluorine into a drug candidate can profoundly alter its biological activity through a combination of steric and electronic effects.[8][9] In the context of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, the fluorine atom is anticipated to play several key roles:

Enhancement of Binding Affinity and Potency

The high electronegativity of fluorine can significantly influence the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein.[9] In the ATP-binding pocket of IRAK4, the fluorine atom on the benzonitrile ring can engage in specific, non-covalent interactions, such as dipole-dipole or halogen bonds, with amino acid residues.[10] These interactions can increase the binding affinity of the inhibitor, resulting in enhanced potency. Structure-activity relationship (SAR) studies of related pyrazole-based IRAK4 inhibitors have often shown that fluorophenyl substituents are among the most active.[3]

Modulation of Physicochemical Properties for Improved Bioavailability

Fluorine substitution can alter key physicochemical properties like lipophilicity and pKa, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8] While fluorination generally increases lipophilicity, which can enhance membrane permeability, the effect is highly context-dependent.[9] The electron-withdrawing nature of fluorine can also lower the pKa of nearby basic functional groups, potentially improving oral bioavailability by reducing ionization in the gastrointestinal tract.

Increased Metabolic Stability and Extended Half-Life

A common strategy in drug design is to introduce fluorine at sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[8][11] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[11] By blocking a potential site of metabolism on the benzonitrile ring, the fluorine atom in 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is expected to increase the compound's metabolic stability, leading to a longer half-life in the body and potentially allowing for less frequent dosing.[12][13]

The interplay of these factors is crucial for the overall efficacy and druggability of the compound. The following sections will detail the experimental protocols required to systematically evaluate these properties.

Experimental Workflows and Protocols